molecular formula C8H8ClNO2 B073282 Ethyl 2-chloronicotinate CAS No. 1452-94-4

Ethyl 2-chloronicotinate

Cat. No. B073282
Key on ui cas rn: 1452-94-4
M. Wt: 185.61 g/mol
InChI Key: PMIMPBYTPPRBGD-UHFFFAOYSA-N
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Patent
US05248781

Procedure details

To a mixture of 2-hydroxynicotinic acid (13.91 g., 0.1 mole) and phosphorus pentachloride (42 g., 0.2 mole) was added phosphorus oxychloride (25 ml., excess) and then stirred at room temperature for 30 minutes. This was then heated at 120° C. for 2 hours. The reaction mixture was then concentrated in vacuo until a red viscous mass was obtained. The latter was cooled in an ice water bath and 45 ml. absolute ethanol was added first slowly and then rapidly. It was then refluxed for 30 min. and cooled. Most of the excess ethanol was removed under vacuo and the remaining mass was diluted with water (90 ml.). The aqueous solution was neutralized with 10% sodium carbonate solution and then extracted with 2×100 ml. portions of dichloromethane. The organic layer was washed with 2N NaOH solution followed by water and brine. It was dried and then concentrated to give a pale yellow liquid which was purified by distillation under reduced pressure (20 mm. Hg, b.p. 140°-44° C.) to give ethyl 2-chloronicotinate in 60-65% yield. A fore-run at 80°-110° C. (5-10%) was discarded which consisted mainly of ethyl 2-ethoxynicotinate.
Quantity
13.91 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].P(Cl)(Cl)(Cl)(Cl)Cl.P(Cl)(Cl)([Cl:19])=O.[CH2:22](O)[CH3:23]>>[Cl:19][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:22][CH3:23])=[O:5]

Inputs

Step One
Name
Quantity
13.91 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=N1
Name
Quantity
42 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This was then heated at 120° C. for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo until a red viscous mass
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The latter was cooled in an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
It was then refluxed for 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Most of the excess ethanol was removed under vacuo
ADDITION
Type
ADDITION
Details
the remaining mass was diluted with water (90 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×100 ml
WASH
Type
WASH
Details
The organic layer was washed with 2N NaOH solution
CUSTOM
Type
CUSTOM
Details
It was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow liquid which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation under reduced pressure (20 mm. Hg, b.p. 140°-44° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)OCC)C=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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